molecular formula C7H4Cl2N2S B1463458 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-41-7

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

Cat. No. B1463458
M. Wt: 219.09 g/mol
InChI Key: YPBUNWSZSDVNHI-UHFFFAOYSA-N
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Description

“6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1256478-41-7 . Its molecular weight is 220.1 . The IUPAC name for this compound is 6-chloro-2-(chloromethyl)-3H-3lambda3-thiazolo[5,4-b]pyridine .


Synthesis Analysis

A high-yielding and practical synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine starting from 2-amino-5-chloropyridine has been accomplished in a sequence of five steps .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3,12H,2H2 .


Chemical Reactions Analysis

The synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine involves a sequence of five steps starting from 2-amino-5-chloropyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.1 .

Scientific Research Applications

  • Synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

    • Application : This compound is synthesized from 2-amino-5-chloropyridine in a sequence of five steps .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The synthesis is reported to be high-yielding and practical .
  • Anti-inflammatory Activities of Pyrimidines

    • Application : Pyrimidines, including thiazolo[5,4-b]pyridine derivatives, have been studied for their anti-inflammatory effects .
    • Method : Various methods are used to synthesize pyrimidines and test their anti-inflammatory effects .
    • Results : Many pyrimidines, including some thiazolo[5,4-b]pyridine derivatives, have shown potent anti-inflammatory effects .
  • Inhibition of PI3kα

    • Application : Thiazolo[5,4-b]pyridine compounds have been studied for their inhibitory activity against PI3kα, an enzyme involved in cellular functions like cell growth and proliferation .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : One such compound exhibited extremely strong PI3kα inhibitory activity with an IC50 of 3.6 nM .
  • Organic Electronics

    • Application : The parent thiazolo[5,4-d]thiazole moiety, which includes thiazolo[5,4-b]pyridine derivatives, has some appealing features towards applications in organic electronics .
    • Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .
    • Results : The specific outcomes or quantitative data are not provided in the source .
  • Inhibition of NF-κB and AP-1

    • Application : Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which may include thiazolo[5,4-b]pyridine derivatives, were identified as NF-κB and AP-1 inhibitors .
    • Method : These compounds were identified through solution-phase parallel synthesis and high throughput evaluation .
    • Results : The tested derivatives were found to inhibit both IL-2 and IL-8 levels .
  • Synthesis of Other Compounds

    • Application : This compound can be used as a starting material for the synthesis of other organic compounds .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The synthesis is reported to be high-yielding and practical .
  • Photovoltaic Devices

    • Application : Thiazolo[5,4-d]thiazole derivatives, which include thiazolo[5,4-b]pyridine derivatives, have some appealing features towards applications in photovoltaic devices .
    • Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .
    • Results : The specific outcomes or quantitative data are not provided in the source .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUNWSZSDVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678960
Record name 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

CAS RN

1256478-41-7
Record name 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZC Ding, X Ma, W Zhou - Synthetic Communications, 2012 - Taylor & Francis
Full article: Convenient and Practical Synthesis of 6-Chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 4 www.tandfonline.com
ZC Ding, W Zhou, X Ma - Synlett, 2012 - thieme-connect.com
Practical synthesis of PC 190723, a bacterial cell division protein Ftsz inhibitor, has been achieved in a high overall yield of 45% in six steps from commercially available starting …
Number of citations: 4 www.thieme-connect.com
Z Hu, S Zhang, W Zhou, X Ma, G Xiang - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
The emergence and spread of multidrug-resistant strains of the human pathological bacteria are generating a threat to public health worldwide. In the current study, a series of …
Number of citations: 19 www.sciencedirect.com
M Gerasi, E Frakolaki, G Papadakis, A Chalari… - Bioorganic …, 2020 - Elsevier
The design and synthesis of a number of new imidazo[4,5-b]pyridines is described. The heterocyclic scaffold possesses 6-chloro- or 5,6-dichloro-substitution and bears various 2-…
Number of citations: 11 www.sciencedirect.com
LD Costa, S Guieu, FF Maria do Amparo… - New Journal of …, 2022 - pubs.rsc.org
The reaction of dithiooxamide with aromatic aldehydes is a well-known method for the preparation of thiazolo[5,4-d]thiazoles (TzTz). However, we report here that, using adequately …
Number of citations: 1 pubs.rsc.org
NA Sorto, MM Olmstead, JT Shaw - The Journal of organic …, 2010 - ACS Publications
A high-yielding and practical synthesis of the bacterial cell division inhibitor PC190723 is described. The synthesis is completed in a longest linear sequence of five steps from …
Number of citations: 27 pubs.acs.org

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